molecular formula C15H17N3O3S B2635468 1-(4-Acetylpiperazin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone CAS No. 953233-64-2

1-(4-Acetylpiperazin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone

Cat. No. B2635468
CAS RN: 953233-64-2
M. Wt: 319.38
InChI Key: PNWZEBXRUSBLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Acetylpiperazin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway and plays a crucial role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.

Scientific Research Applications

Thiophene Analogues in Drug Research

Thiophene derivatives, analogues to carcinogens like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These compounds, including various thiophene analogues, have shown activities in vitro consistent with their known chemistry, indicating potential carcinogenicity. However, their behavior raises doubts about their capability to elicit tumors in vivo, suggesting a complex relationship between structure and activity that could inform the design of safer therapeutic agents (Ashby et al., 1978).

Cytochrome P450 Isoforms Inhibition

The significance of cytochrome P450 (CYP) enzymes in drug metabolism highlights the importance of selective inhibitors in predicting drug-drug interactions. Studies on chemical inhibitors of various CYP isoforms have led to the identification of selective inhibitors, crucial for understanding drug metabolism and safety profiles. This research aids in the design of drugs with minimized adverse interactions, contributing to safer therapeutic protocols (Khojasteh et al., 2011).

DNA Binding Agents

Compounds like Hoechst 33258 and its analogues, which bind to the minor groove of DNA, serve as models for drug development, particularly in designing agents with specific DNA interactions. Such studies provide insights into molecular recognition and binding, guiding the development of targeted therapies for genetic disorders and cancer (Issar & Kakkar, 2013).

Heterocyclic Compounds in Medicinal Chemistry

Research on furanyl- or thienyl-substituted nucleobases and nucleosides emphasizes the role of heterocyclic compounds in medicinal chemistry. These compounds exhibit varied biological activities, underscoring the potential of structural modification in developing novel therapeutic agents with optimized action against viral, bacterial, and cancer cells (Ostrowski, 2022).

Antioxidant Evaluation

The synthesis and evaluation of isoxazolone derivatives for their antioxidant properties exemplify the exploration of novel compounds for their therapeutic potential. Such research contributes to the discovery of new antioxidants that could play a role in preventing oxidative stress-related diseases (Laroum et al., 2019).

properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-11(19)17-4-6-18(7-5-17)15(20)10-12-9-13(21-16-12)14-3-2-8-22-14/h2-3,8-9H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWZEBXRUSBLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylpiperazin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone

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